1-(3-Nitrophenyl)-1H-indazole
Description
Significance of Indazole Heterocycles as Molecular Scaffolds in Contemporary Chemical Biology
Indazole derivatives are recognized for their wide array of biological activities, establishing them as crucial molecular scaffolds in modern chemical biology. nih.govresearchgate.net These compounds are integral to the design of molecules that can interact with various biological targets, influencing physiological and pathological processes. The structural rigidity and the presence of nitrogen atoms in the indazole ring system allow for specific spatial arrangements of functional groups, facilitating targeted interactions with enzymes and receptors. longdom.org
The adaptability of the indazole scaffold allows for its incorporation into a diverse range of molecular architectures, leading to compounds with activities such as:
Anticancer nih.govresearchgate.net
Anti-inflammatory nih.govnih.gov
Antimicrobial nih.govresearchgate.net
Antiviral nih.gov
Antiprotozoal researchgate.net
This broad spectrum of activity underscores the importance of indazole-based compounds in the ongoing quest for novel therapeutic agents. pnrjournal.com
The 1H-Indazole Core as a Privileged Structure in Organic Synthesis and Medicinal Chemistry
The 1H-indazole isomer is the more thermodynamically stable tautomer compared to 2H-indazole and is thus the predominant form. nih.gov This stability, coupled with its versatile reactivity, has designated the 1H-indazole core as a "privileged structure" in the fields of organic synthesis and medicinal chemistry. nih.govaustinpublishinggroup.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs.
The synthesis of substituted indazoles is a significant focus of organic chemists, with numerous methods developed to construct these heterocyclic systems. nih.govacs.org These synthetic strategies are crucial for creating libraries of diverse indazole derivatives for biological screening. The functionalization of the indazole core at various positions allows for the fine-tuning of its electronic and steric properties, which in turn modulates its biological activity. austinpublishinggroup.com
Positioning of 1-(3-Nitrophenyl)-1H-Indazole within Emerging Heterocyclic Research Paradigms
Within the vast family of indazole derivatives, this compound represents a specific and intriguing area of study. The introduction of a 3-nitrophenyl group at the N1 position of the indazole ring introduces specific electronic and steric features that can influence its chemical reactivity and biological interactions. The nitro group, being a strong electron-withdrawing group, significantly modifies the electronic properties of the entire molecule.
Research into compounds like this compound is driven by the continuous need for novel chemical entities with unique properties. The exploration of such derivatives contributes to a deeper understanding of structure-activity relationships within the indazole class of compounds. For instance, studies have explored the synthesis of various substituted 1-phenyl-1H-indazoles, highlighting the modularity of these structures. nih.gov The synthesis of related compounds, such as 3-methyl-1-(3-nitrophenyl)-1H-indazole, further illustrates the efforts to build a diverse chemical space around this core structure. echemi.com
The investigation of this compound and its analogues is part of a broader trend in heterocyclic chemistry that focuses on creating complex and functionally rich molecules. These efforts are essential for populating compound libraries used in high-throughput screening and for providing new starting points for drug discovery programs. The synthesis of derivatives like 3-chloro-6-nitro-1H-indazole and their subsequent elaboration into more complex structures exemplifies the strategic approach of using functionalized indazoles as building blocks for novel chemical entities. nih.govscielo.br
Structure
3D Structure
Properties
CAS No. |
52328-74-2 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(3-nitrophenyl)indazole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9H |
InChI Key |
PFGIPNGVZVPQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Nitrophenyl 1h Indazole and Its Derivatives
Classical and Contemporary Synthetic Routes to 1H-Indazole Scaffolds
The synthesis of the 1H-indazole core, the foundational structure of 1-(3-Nitrophenyl)-1H-indazole, can be achieved through several established and innovative pathways. These methods range from transition-metal-catalyzed cross-coupling reactions to classical condensation and cyclization techniques.
Palladium-Catalyzed C-H Amination and Direct Arylation Strategies
Palladium catalysis has become a powerful tool for the formation of C-N bonds and for direct arylation, offering efficient routes to N-substituted indazoles. Intramolecular C-H amination of hydrazone compounds using a palladium catalyst is a notable method for creating the indazole ring. nih.govjst.go.jp This reaction often employs a catalytic amount of a palladium source, such as Pd(OAc)₂, in the presence of co-oxidants like Cu(OAc)₂ and silver salts, to facilitate the cyclization. nih.govjst.go.jpnih.gov These reactions can proceed under relatively mild conditions and are tolerant of various functional groups. nih.gov
Direct C-H arylation of the indazole ring, particularly at the C3 and C7 positions, has also been successfully achieved using palladium catalysts. mdpi.comacs.orgacs.org For the synthesis of 1-arylindazoles, palladium-catalyzed intramolecular amination of aryl halides, known as the Buchwald-Hartwig amination, is a key strategy. nih.govresearchgate.net This involves the cyclization of arylhydrazones derived from ortho-halo aromatic carbonyl compounds. researchgate.net The choice of palladium catalyst, ligands (such as dppf or BINAP), and base is critical for achieving high yields. researchgate.net For instance, a method for the C3 direct arylation of 1H-indazole has been developed using Pd(OAc)₂ with PPh₃ as a ligand in water, highlighting a move towards greener chemistry. mdpi.comnih.govproquest.com
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular C-H Amination | Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Benzophenone tosylhydrazones | Efficient cyclization to form 3-substituted indazoles. | jst.go.jpnih.gov |
| Intramolecular Buchwald-Hartwig Amination | Pd(dba)₂ / rac-BINAP / Cs₂CO₃ | Arylhydrazones of 2-bromoaldehydes | Forms 1-aryl-1H-indazoles; ligand choice is crucial. | researchgate.net |
| Direct C3-Arylation | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 1H-Indazole and aryl halides | Performed in water, offering a green synthetic route. | mdpi.comnih.gov |
| Direct C7-Arylation | Pd(OAc)₂ / 1,10-phenanthroline (B135089) / K₂CO₃ | 3-Substituted 1H-indazoles and iodoaryls | Regioselective arylation at the C7 position. | acs.orgacs.org |
Cyclization Reactions Involving Hydrazones and Hydrazines
The cyclization of hydrazone and hydrazine (B178648) derivatives is a cornerstone of classical indazole synthesis. ajrconline.org A widely used method involves the condensation of ortho-haloaryl carbonyl compounds with hydrazines, followed by an intramolecular nucleophilic substitution to close the ring. researchgate.net For example, 1-aryl-1H-indazoles can be synthesized from 2-halobenzaldehydes and phenylhydrazines. researchgate.net
Another approach is the acid-catalyzed cyclization of hydrazones derived from acetophenones or benzophenones. Polyphosphoric acid (PPA) is a common reagent for this transformation, promoting the intramolecular cyclization to yield substituted indazoles. researchgate.netrsc.org Microwave-assisted synthesis has been shown to accelerate these cyclization reactions, leading to good to excellent yields in shorter reaction times. ajrconline.org Furthermore, oxidative cyclization of hydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) provides a metal-free alternative for aryl C-H amination to form the indazole ring. researchgate.net Electro-oxidative cyclization of N-phenylhydrazones derived from ketones also offers a pathway to 1H-indazoles. beilstein-journals.org
Base-Mediated Annulation of Nitroaryl Precursors
The synthesis of indazoles can be achieved through the cyclization of precursors containing a nitro group. One such strategy involves a one-pot domino process starting from an acetophenone (B1666503) substituted with a fluorine atom at the C2 position and a nitro group at the C5 position. mdpi.com The process begins with the formation of an arylhydrazone, which then undergoes a base-mediated deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to form the 1-aryl-1H-indazole ring. mdpi.com This method is particularly relevant for synthesizing nitro-substituted indazoles like this compound, where the nitro group is part of the desired final structure. The cyclization of the hydrazone intermediate typically requires a base, such as potassium carbonate, and elevated temperatures. mdpi.com
Electrochemical Synthesis Approaches for Indazole N-Oxides and Subsequent Functionalization
Electrochemical methods represent a modern and sustainable approach to synthesizing indazole derivatives. researchgate.netpusan.ac.kr A notable strategy is the selective electrochemical synthesis of 1H-indazole N-oxides. nih.govselleckchem.com The outcome of the electrolysis can be controlled by the choice of cathode material; for instance, a reticulated vitreous carbon cathode can be used for the selective synthesis of a wide range of 1H-indazole N-oxides. nih.govresearchgate.net
These 1H-indazole N-oxides are valuable intermediates for further functionalization, particularly at the C3 position. thieme-connect.comthieme-connect.com The N-oxide group activates the molecule for various transformations, allowing for the introduction of diverse functional groups. thieme-connect.com Mechanistic studies suggest that these electrochemical reactions may proceed through a radical pathway involving iminoxyl radicals. researchgate.netnih.gov This approach has been used to synthesize key intermediates for various pharmaceutical molecules. researchgate.netnih.gov
Copper- and Rhodium-Cocatalyzed Transformations for Indazole Ring Formation
Copper and rhodium catalysts offer powerful and versatile methods for constructing the indazole ring system. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov This method uses CuI as a catalyst in the presence of a ligand like 1,10-phenanthroline and a base. nih.gov Copper catalysts also enable one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles, where copper plays a key role in the sequential C-N and N-N bond formations. organic-chemistry.orgacs.org
Rhodium catalysis has been employed for the efficient synthesis of indazoles via C-H bond activation. nih.gov For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes leads to N-aryl-2H-indazoles in a one-step process. nih.govacs.org Another rhodium-catalyzed method involves the reaction of arylhydrazines with olefins to produce 2,3-dihydro-1H-indazoles with high regioselectivity. rsc.org Synergistic rhodium/copper catalysis has also been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes under redox-neutral conditions. snnu.edu.cn
| Metal | Reaction Type | Catalyst System | Substrates | Reference |
|---|---|---|---|---|
| Copper | Intramolecular N-Arylation | CuI / 1,10-phenanthroline / KOH | o-Chlorinated arylhydrazones | nih.gov |
| Copper | One-Pot Three-Component Reaction | CuI / TMEDA | 2-Bromobenzaldehydes, primary amines, NaN₃ | organic-chemistry.orgacs.org |
| Rhodium | C–H Addition/Cyclization | Rh(III) catalyst | Azobenzenes and aldehydes | nih.govacs.org |
| Rhodium | C–H Cleavage/Cyclization | Rh(III) catalyst | Arylhydrazines and olefins | rsc.org |
| Rhodium/Copper | C–H Activation/Coupling | Rh(III) / Cu(II) co-catalysis | Imidates and nitrosobenzenes | snnu.edu.cn |
Regioselective Synthesis of 1-Substituted Indazoles
A significant challenge in the synthesis of compounds like this compound is controlling the regioselectivity of the substitution on the indazole's nitrogen atoms. The indazole ring has two nitrogen atoms, N1 and N2, and reactions can often lead to a mixture of isomers.
General approaches to achieve regioselectivity involve either incorporating the substituent before the indazole ring is formed or by direct N-alkylation or N-arylation of a pre-formed indazole ring. beilstein-journals.orgnih.gov The use of N-substituted hydrazines in cyclization reactions is a common strategy to pre-determine the substitution pattern. beilstein-journals.orgnih.gov For example, reacting an appropriate ortho-haloaryl carbonyl compound with 3-nitrophenylhydrazine (B1228671) would be a direct approach to forming the 1-(3-nitrophenyl)indazole skeleton, although regioselectivity might still be an issue depending on the cyclization conditions.
For the direct functionalization of the 1H-indazole ring, the reaction conditions, including the choice of base and solvent, play a crucial role in determining the N1/N2 ratio. beilstein-journals.org Studies have shown that for N-alkylation, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-substituted product. beilstein-journals.orgnih.gov The electronic and steric properties of substituents on the indazole ring also significantly influence the regioselectivity. For instance, electron-withdrawing groups at the C7 position can direct substitution to the N2 position. beilstein-journals.orgnih.gov
Copper- and palladium-catalyzed N-arylation reactions are also key methods for synthesizing 1-aryl-1H-indazoles. unina.itrsc.org A two-step synthesis involving the reaction of isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a regioselective intramolecular Buchwald-Hartwig cyclization, has been reported to efficiently produce 1-arylindazole-3-carboxamides. unina.itrsc.org
Strategies for Introducing the 3-Nitrophenyl Moiety at the N1 Position
The formation of the N1-aryl bond in this compound is predominantly accomplished via transition-metal-catalyzed cross-coupling reactions. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination. These methods involve the reaction of an indazole salt (or indazole itself in the presence of a base) with a halo-substituted 3-nitrobenzene, such as 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene. The nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group, which can activate the aryl halide towards nucleophilic substitution, making these reactions generally efficient. wikipedia.org
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, indazole is reacted with a 3-nitroaryl halide. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org Modern protocols have improved upon this by using soluble copper(I) salts, like copper(I) iodide (CuI), in the presence of a ligand and a base. nih.gov The ligand, often a diamine like 1,10-phenanthroline, helps to stabilize the copper catalyst and facilitate the reaction. nih.gov The reaction is typically carried out in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgmdpi.com
Buchwald-Hartwig Amination
A more contemporary and often milder alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig amination. mdpi.comnumberanalytics.com This reaction has become a powerful tool for the synthesis of N-aryl heterocycles due to its broad substrate scope and high efficiency under relatively mild conditions. numberanalytics.comresearchgate.net The synthesis of this compound via this method would involve coupling indazole with a 3-nitroaryl halide or triflate. The catalytic system consists of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, often bulky, electron-rich phosphine (B1218219) ligand. researchgate.netsemanticscholar.org The choice of ligand is critical and can significantly influence the reaction's success. numberanalytics.com A strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the indazole. researchgate.net
Table 1: Comparison of N-Arylation Strategies for Indazole
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (e.g., CuI, Cu₂O) wikipedia.orgnih.gov | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) researchgate.net |
| Ligand | Diamines (e.g., 1,10-phenanthroline) or amino acids nih.gov | Bulky phosphines (e.g., BINAP, XantPhos, dppf) researchgate.netsemanticscholar.org |
| Base | Inorganic bases (e.g., K₂CO₃, KOH) nih.gov | Strong, non-nucleophilic bases (e.g., NaOt-Bu, Cs₂CO₃) researchgate.net |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO, Nitrobenzene) wikipedia.org | Aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | High (100-220 °C) wikipedia.orgnih.gov | Milder (Room temp. to 120 °C) |
| Aryl Halide Reactivity | I > Br > Cl wikipedia.org | I > Br > Cl (though Cl is often viable with modern catalysts) numberanalytics.com |
Environmentally Conscious Methodologies in Indazole Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for indazoles. These methodologies aim to reduce the use of hazardous organic solvents, minimize energy consumption, and employ less toxic reagents.
"On Water" Synthesis
A prominent example of green chemistry in action is the use of water as a reaction solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Palladium-catalyzed direct C-H arylation reactions performed "on water" have been successfully applied to the synthesis of C3-arylated indazoles. mdpi.com In these reactions, a heterogeneous mixture of the substrates and catalyst in water can lead to high reaction efficiency, sometimes surpassing that in organic solvents. mdpi.comacs.org
For the C3-arylation of 1H-indazoles, a typical "on water" system might employ a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) and a base such as silver carbonate (Ag₂CO₃) at elevated temperatures (e.g., 100 °C). mdpi.com While this specific methodology focuses on C3-arylation, the principles of using water as a solvent are being actively explored for various C-N bond-forming reactions as well, offering a promising avenue for greener synthesis of N-aryl indazoles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is another key green technology that can be applied to the synthesis of 1-aryl-1H-indazoles. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net Copper-catalyzed intramolecular N-arylation of arylhydrazones to form 1-aryl-1H-indazoles has been shown to be highly efficient under microwave irradiation. researchgate.net This one-pot, two-step procedure can start from 2-halobenzaldehydes and arylhydrazines, cyclizing to the indazole product in minutes at high temperatures (e.g., 160 °C). researchgate.netresearchgate.net
Table 2: Examples of Environmentally Conscious Indazole Synthesis
| Methodology | Reaction Type | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| "On Water" Synthesis | Pd-catalyzed C3 Direct Arylation | Pd(OAc)₂, PPh₃, Ag₂CO₃, Water, 100 °C | Eliminates hazardous organic solvents, mild conditions. | mdpi.com |
| Microwave-Assisted Synthesis | Cu-catalyzed Intramolecular N-Arylation | CuI, Diamine ligand, Base, 160 °C | Rapid reaction times (minutes), high yields, one-pot procedure. | researchgate.net |
| Metal-Free C-H Amination | Iodobenzene-catalyzed intramolecular C-H amination | Iodobenzene (catalyst), Oxone (oxidant) | Avoids transition-metal catalysts. | iosrjournals.org |
Elucidation of Reaction Mechanisms in 1 3 Nitrophenyl 1h Indazole Synthesis and Transformation
Mechanistic Pathways of N1-Substitution Reactions on the Indazole Core
The N-arylation of the indazole core to form 1-aryl-1H-indazoles, including 1-(3-Nitrophenyl)-1H-indazole, is a pivotal transformation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential regioisomeric products. However, the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Consequently, reactions often favor substitution at the N1 position.
Mechanistically, N1-substitution typically proceeds via the deprotonation of the indazole N-H proton by a base, generating an indazolyl anion. This anion exists in equilibrium between two resonant forms, with the negative charge localized on either N1 or N2. nih.gov The subsequent reaction with an aryl halide, such as 1-halo-3-nitrobenzene, leads to the desired N-substituted product.
Several catalytic systems have been developed to facilitate this transformation, most notably copper- and palladium-catalyzed reactions. In copper-catalyzed N-arylation, often referred to as the Ullmann condensation, the mechanism is believed to involve the formation of a copper(I) indazolide intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl-indazole and regenerate the copper(I) catalyst. organic-chemistry.orgacs.org The use of diamine ligands can accelerate this process. acs.org
Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, follows a different catalytic cycle. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated indazole, followed by reductive elimination to furnish the 1-aryl-1H-indazole and regenerate the Pd(0) catalyst. nih.govbeilstein-journals.org
A metal-free approach involves a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly effective when the aryl halide is activated by strong electron-withdrawing groups, such as the nitro group in 1-fluoro-3-nitrobenzene. The reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to form the final product. nih.govnih.gov
| Reaction Type | Catalyst/Reagent | Key Intermediate | Description |
| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Copper(I) indazolide | Involves oxidative addition of aryl halide to the Cu-indazolide complex, followed by reductive elimination. acs.org |
| Buchwald-Hartwig Amination | Palladium(0) complexes | Aryl-Pd(II)-indazolide complex | Catalytic cycle involving oxidative addition, coordination with indazole anion, and reductive elimination. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3) | Meisenheimer complex | Attack of the indazolide anion on an electron-deficient aryl ring, followed by elimination of the leaving group. nih.gov |
Radical Intermediates and Reaction Pathways in Electrochemical Transformations
The electrochemical behavior of this compound is dominated by the reducible nitro group on the phenyl ring. Electrochemical reduction of aromatic nitro compounds typically proceeds through a series of single-electron transfer steps, generating radical intermediates. bohrium.com
In aprotic media, the reduction of the nitro group to a nitro radical anion (ArNO2•-) is the primary step. This radical anion is a key intermediate that can undergo further reactions. nih.gov The stability and reactivity of this radical anion are influenced by the solvent and the presence of proton donors. nih.gov
The generally accepted pathway involves:
Formation of the Nitro Radical Anion: Ar-NO2 + e- → [Ar-NO2]•-
Formation of the Nitroso Compound (via a four-electron process): Ar-NO2 + 4e- + 4H+ → Ar-N=O + 2H2O
Formation of the Hydroxylamine: The nitroso intermediate is typically more easily reduced than the starting nitro compound. Ar-N=O + 2e- + 2H+ → Ar-NHOH
Cyclic voltammetry studies on similar nitroaryl compounds have shown that the one-electron reduction product can react with various biological molecules, and this reactivity is pH-dependent. nih.gov The generation of these radical species under mild conditions using electrochemistry opens pathways for harnessing their reactivity in synthetic transformations. researchgate.net
Intramolecular Cyclization Mechanisms and N-N Bond Formation Processes
The construction of the indazole ring itself is a critical step in the synthesis of its derivatives. Many synthetic routes culminate in an intramolecular cyclization that forms the crucial N-N bond. One common strategy involves the cyclization of ortho-substituted aryl hydrazones. For instance, arylhydrazones derived from o-haloaryl aldehydes or ketones can undergo intramolecular N-arylation to form the indazole ring. beilstein-journals.org
Another powerful method is the reductive cyclization of o-nitrobenzyl compounds. For example, the reaction of an o-nitrobenzylamine derivative can lead to an indazole through an internal redox process. nih.gov The Davis-Beirut reaction is a classic example where an o-nitrobenzylamine, upon treatment with a base, forms an aci-nitronate anion. This is followed by an internal oxidation of the benzylic carbon and reduction of the nitro group to a nitroso group. Subsequent intramolecular condensation (N-N bond formation) and dehydration yield the 2H-indazole. nih.gov
Oxidative N-N bond formation provides an alternative approach. Starting from 2-aminomethyl-phenylamines, an oxidative cyclization can be employed to forge the N-N bond and construct the indazole ring system. organic-chemistry.org This method often involves oxidizing the anilinic nitrogen to a nitroso intermediate, which is then attacked by the side-chain nitrogen, followed by cyclization and aromatization. organic-chemistry.org
| Precursor Type | Key Transformation | Mechanism Summary | Reference Example |
| o-Haloaryl Hydrazones | Intramolecular N-Arylation | A metal-catalyzed (e.g., Cu, Pd) or SNAr reaction where the hydrazone nitrogen displaces an ortho-halogen on the aryl ring. beilstein-journals.org | Synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones. beilstein-journals.org |
| o-Nitrobenzylamines | Reductive Cyclization | Base-mediated formation of an aci-nitronate, internal redox to a nitrosoimine, and subsequent N-N bond forming heterocyclization. nih.gov | The Davis-Beirut reaction for 2H-indazole synthesis. nih.gov |
| 2-Aminomethyl-phenylamines | Oxidative Cyclization | Oxidation of the aniline (B41778) nitrogen to a nitroso group, followed by nucleophilic attack by the side-chain amine, cyclization, and dehydration. organic-chemistry.org | Synthesis of various indazole tautomers using (NH4)2MoO4 and H2O2. organic-chemistry.org |
| Picrylhydrazones | Intramolecular Cyclization | Cyclization of picrylhydrazone into an indazole derivative, often used for synthesizing energetic materials. rsc.org | Systematic study of picrylhydrazone cyclization. rsc.org |
Theoretical Characterization of Transition States and Energetics in this compound Formation
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions by characterizing transition states and reaction energy profiles. For the N-substitution of indazoles, DFT calculations can elucidate the factors governing regioselectivity (N1 vs. N2). beilstein-journals.org
Studies on the alkylation of substituted indazoles have shown that the preference for N1 or N2 substitution depends on a delicate balance of electronic and steric factors, as well as the specific reaction conditions (base, solvent, electrophile). beilstein-journals.org DFT calculations can model the structures of the N1 and N2 transition states and calculate their corresponding activation energies. The product ratio is directly related to the difference in these activation energies (ΔΔG‡).
For the N-arylation to form this compound, theoretical calculations would likely model the transition state of the rate-determining step, which could be the oxidative addition for a palladium-catalyzed reaction or the nucleophilic attack for an SNAr reaction. The calculations would consider the geometry of the transition state, bond lengths and angles, and the associated energy barrier.
In the context of regioselectivity, DFT studies have highlighted the role of cation coordination. For example, in reactions using sodium hydride (NaH), the Na+ cation can coordinate with the N2 nitrogen and an oxygen atom of a C3 substituent, sterically hindering attack at N2 and favoring N1 substitution. nih.govbeilstein-journals.org This chelation effect stabilizes the N1-anion transition state over the N2-anion transition state, thus directing the substitution to the N1 position. The absence of such coordinating groups or the use of different counterions can alter this energetic preference.
These theoretical models provide a sound basis for experimental observations and are invaluable for predicting the outcomes of new reactions and for the rational design of selective synthetic methods. beilstein-journals.org
Chemo- and Regioselectivity Determinants in Derivatization Reactions
When this compound undergoes further derivatization, the chemo- and regioselectivity are determined by the electronic properties of the entire molecule. The molecule contains two aromatic rings with different substituents, offering multiple sites for reaction.
Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS on the this compound system is complex.
On the Indazole Ring: The indazole ring system is generally electron-rich and susceptible to electrophilic attack. The fused benzene (B151609) ring is activated by the pyrazole (B372694) moiety. The N1-phenyl group can influence the electron distribution.
On the 3-Nitrophenyl Ring: The nitro group (-NO2) is a powerful electron-withdrawing group and a strong deactivator for EAS. youtube.comlibretexts.org It directs incoming electrophiles to the meta position relative to itself. libretexts.orgwikipedia.org Therefore, electrophilic substitution on this ring would be disfavored and, if it occurs, would likely be at the C5' or C' positions (meta to the nitro group).
Regioselectivity of Indazole N-Alkylation/Arylation: As discussed in section 3.1, the N1 vs. N2 substitution on a bare indazole ring is a key issue of regioselectivity. The outcome is highly dependent on reaction conditions.
Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high N1 selectivity. d-nb.infobeilstein-journals.org
Substituents on the Indazole Ring: Electron-withdrawing groups at the C7 position of the indazole can confer excellent N2 regioselectivity. d-nb.infobeilstein-journals.org Conversely, certain C3 substituents can promote N1 substitution through chelation with the cation of the base. nih.gov
The directing effect of substituents is a fundamental principle governing these outcomes. Electron-donating groups (EDGs) are typically ortho, para-directors and activate the ring towards EAS, while electron-withdrawing groups (EWGs) are meta-directors and deactivate the ring. wikipedia.orglibretexts.org In this compound, the nitro group is a deactivating meta-director, making further substitution on that ring challenging. youtube.comlibretexts.org
| Reaction Type | Site | Directing Group | Predicted Outcome | Controlling Factors |
| Electrophilic Aromatic Substitution | 3-Nitrophenyl Ring | -NO2 (meta-director) | Substitution at C5' or C2' (meta to NO2). Reaction is slow due to deactivation. libretexts.org | Strength of the electrophile, reaction temperature. |
| Electrophilic Aromatic Substitution | Indazole Ring | Fused pyrazole ring (activating) | Substitution on the benzo part of the indazole, positions C4, C5, C6, C7. | Steric hindrance from the N1-substituent, specific electrophile. |
| Nucleophilic Aromatic Substitution | 3-Nitrophenyl Ring | -NO2 (activating) | Substitution of a leaving group (e.g., halogen) ortho or para to the nitro group. | Presence of a good leaving group and a strong nucleophile. |
| Lithiation/Metalation | Indazole Ring | N-substituent | Directed ortho-metalation can occur at C7 if the N1-substituent allows. C3-lithiation is also possible with appropriate directing groups. nih.gov | Directing group, base (e.g., n-BuLi), temperature. |
Advanced Spectroscopic Characterization Methodologies for 1 3 Nitrophenyl 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of N-1 and N-2 substituted indazole isomers, as the chemical environments of the nuclei in each isomer are distinctly different. nih.gov While specific experimental spectra for 1-(3-nitrophenyl)-1H-indazole are not detailed in the available research, the expected spectral characteristics can be predicted based on the known values for the 1H-indazole core and the 3-nitrophenyl substituent.
In ¹H NMR spectroscopy, the chemical shift of each proton provides information about its electronic environment. The spectrum of this compound is expected to show distinct signals for the protons on the indazole ring system and the nitrophenyl ring. The protons of the indazole moiety will appear in the aromatic region, with the H-3 proton typically being the most deshielded. The protons on the 3-nitrophenyl group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indazole H-3 | ~8.2-8.4 | Singlet (s) |
| Indazole H-4 | ~7.8-8.0 | Doublet (d) |
| Indazole H-5 | ~7.3-7.5 | Triplet (t) |
| Indazole H-6 | ~7.5-7.7 | Triplet (t) |
| Indazole H-7 | ~7.7-7.9 | Doublet (d) |
| Nitrophenyl H-2' | ~8.5-8.7 | Singlet (t-like) |
| Nitrophenyl H-4' | ~8.2-8.4 | Doublet of Doublets (dd) |
| Nitrophenyl H-5' | ~7.7-7.9 | Triplet (t) |
Note: These are predicted values based on analogous structures; actual experimental values may vary.
¹³C NMR spectroscopy is a particularly powerful tool for distinguishing between N-1 and N-2 substituted indazoles. nih.gov The spectrum for the N-1 isomer, this compound, would show characteristic signals for the nine carbons of the indazole ring and the six carbons of the nitrophenyl ring. The carbon atom C-3a and C-7a of the indazole ring, being adjacent to the nitrogen atoms, will have distinct chemical shifts. The carbon attached to the nitro group (C-3') on the phenyl ring is expected to be significantly deshielded.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Indazole C-3 | ~135-137 |
| Indazole C-3a | ~140-142 |
| Indazole C-4 | ~121-123 |
| Indazole C-5 | ~122-124 |
| Indazole C-6 | ~127-129 |
| Indazole C-7 | ~110-112 |
| Indazole C-7a | ~125-127 |
| Nitrophenyl C-1' | ~139-141 |
| Nitrophenyl C-2' | ~120-122 |
| Nitrophenyl C-3' | ~148-150 |
| Nitrophenyl C-4' | ~124-126 |
| Nitrophenyl C-5' | ~130-132 |
Note: These are predicted values based on analogous structures; actual experimental values may vary.
To confirm the precise assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. Cross-peaks would be observed between adjacent protons on both the indazole and the nitrophenyl rings, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for assigning quaternary carbons (those without attached protons) like C-3a, C-7a, C-1', and C-3'. For instance, correlations from the H-4 proton to carbons C-3, C-5, and C-7a would help to definitively assign these signals.
Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid phase. emory.edu While solution NMR spectra feature sharp lines due to the rapid tumbling of molecules, spectra of solid samples show broad lines because anisotropic interactions are not averaged out. emory.edu The Cross-Polarization Magic-Angle Spinning (CPMAS) technique is used to obtain high-resolution spectra of solids.
For this compound, ¹³C CPMAS NMR would be highly valuable for studying polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit different ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. The presence of split signals in a ¹³C CPMAS spectrum can indicate the presence of multiple, non-equivalent molecules within the crystal's unit cell. nih.gov This technique is therefore essential for characterizing the solid-state structure and identifying different crystalline phases.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uni-siegen.destudy.com
The FT-IR spectrum of this compound would be dominated by absorptions arising from the vibrations of the nitro group and the aromatic rings. The nitro (NO₂) group has two particularly strong and characteristic stretching vibrations that are easy to identify. spectroscopyonline.com For aromatic nitro compounds, these bands appear at specific wavenumbers. orgchemboulder.com Additional bands would correspond to C-H, C=C, and C-N vibrations within the fused heterocyclic and phenyl rings.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric N-O Stretch | Aromatic Nitro (NO₂) | 1550 - 1475 | Strong |
| Symmetric N-O Stretch | Aromatic Nitro (NO₂) | 1360 - 1290 | Strong |
| C-N Stretch | Aryl-N | 1300 - 1250 | Medium |
| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium-Weak |
| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium-Weak |
Note: These are characteristic ranges for the specified functional groups. The precise position and intensity of the bands provide a unique "fingerprint" for the compound. study.comresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its distinct functional groups: the indazole ring, the phenyl ring, and the nitro group.
Detailed research findings from analogous compounds provide a framework for interpreting the spectrum. The nitro group (NO₂) typically displays strong, characteristic vibrations. Specifically, the asymmetric and symmetric stretching vibrations of the nitro group are expected to produce prominent Raman peaks. spectroscopyonline.com Studies on nitrophenol isomers have identified asymmetric stretching vibrations around 1343 cm⁻¹ and symmetric stretching vibrations near 1430 cm⁻¹. spectroscopyonline.com The phenyl ring will contribute several bands, including C-C stretching modes within the ring, often observed in the 1585-1610 cm⁻¹ region, and C-H in-plane bending modes. researchgate.net The indazole moiety also has a unique vibrational signature, including ring breathing modes and C-N stretching vibrations. The C-N stretching modes in phenyl derivatives can be found in the 1073-1080 cm⁻¹ range. researchgate.net
While specific experimental data for this compound is not extensively published, the expected Raman shifts can be tabulated based on the analysis of its constituent functional groups.
Table 1: Expected Characteristic Raman Peaks for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric NO₂ Stretch | Nitro Group | ~1530 - 1560 |
| Symmetric NO₂ Stretch | Nitro Group | ~1333 - 1345 |
| Ring C-C Stretch | Phenyl & Indazole Rings | ~1585 - 1610 |
| C-H In-plane Bend | Phenyl & Indazole Rings | ~1000 - 1300 |
| Ring-N Stretch | Indazole Ring | ~1070 - 1080 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound (molecular formula C₁₃H₉N₃O₂), the exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. dea.gov
Calculated Exact Mass of C₁₃H₉N₃O₂: 239.0695 g/mol
Expected [M+H]⁺ ion in HRMS: 240.0768 m/z
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules, allowing for the analysis of the intact molecule, typically as a protonated species [M+H]⁺. Subsequent fragmentation of this parent ion using tandem mass spectrometry (MS/MS) reveals structural information.
The fragmentation of nitroaromatic heterocyclic compounds under ESI-MS/MS conditions often follows predictable pathways. rsc.org For this compound, the protonated molecule at m/z 240 would be the parent ion. Key fragmentation steps would likely involve the loss of the nitro group (NO₂, 46 Da) or nitrous acid (HNO₂, 47 Da), as well as cleavages within the heterocyclic ring structure.
Table 2: Predicted ESI-MS Fragmentation for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 240 | Protonated parent molecule |
| [M+H - NO₂]⁺ | 194 | Loss of the nitro group |
| [M+H - HNO₂]⁺ | 193 | Loss of nitrous acid |
| [C₇H₅N₂]⁺ | 117 | Fragment corresponding to the indazole moiety |
X-ray Crystallography for Absolute Configuration and Molecular Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's absolute configuration and preferred conformation in the solid state.
While the specific crystal structure of this compound has not been detailed in the available literature, extensive crystallographic studies on structurally related compounds, such as N-nitrophenyl-substituted pyrazolines and other nitro-indazole derivatives, provide significant insight. acs.orgnih.gov
From these related structures, it can be inferred that the molecule is not perfectly planar. A key conformational feature would be the dihedral angle between the plane of the indazole ring and the plane of the 3-nitrophenyl ring. nih.gov This angle is dictated by steric hindrance and electronic effects. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules. nih.gov
Table 3: Representative Crystallographic Data Expected for this compound (based on analogous structures)
| Parameter | Description | Expected Value |
| C-N (nitro) Bond Length | Bond connecting phenyl ring to NO₂ group | ~1.47 - 1.49 Å |
| N-O (nitro) Bond Length | Bonds within the NO₂ group | ~1.21 - 1.23 Å |
| N-N (indazole) Bond Length | Bond within the indazole ring | ~1.35 - 1.38 Å |
| Dihedral Angle | Angle between indazole and phenyl rings | 30 - 50° |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing information about its chromophores and electronic structure.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands arising from π→π* electronic transitions within its two aromatic systems: the indazole ring and the nitrophenyl ring. researchgate.net The parent heterocycle, pyrazole (B372694), exhibits a maximal UV absorption at approximately 203 nm. rsc.org The addition of the nitrophenyl substituent to the indazole core creates a more extended conjugated system, which is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The presence of the nitro group, a strong chromophore, will also contribute significantly to the absorption profile.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. While some nitroaromatic compounds are known to have their fluorescence quenched, derivatives of 5-nitro-1H-indazole have been used as scaffolds to synthesize novel fluorescent compounds. semanticscholar.orgresearchgate.net These synthesized derivatives often exhibit intense fluorescence and solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. semanticscholar.org This suggests that while this compound itself may not be strongly fluorescent, its core structure is a viable platform for the development of fluorescent materials. The study of its emissive properties would involve measuring its excitation and emission spectra and determining its fluorescence quantum yield.
Table 4: Summary of Electronic Spectroscopy Techniques
| Technique | Information Obtained | Expected Features for this compound |
| UV-Vis Spectroscopy | Electronic transitions, chromophores | Absorption bands corresponding to π→π* transitions in the conjugated aromatic system. |
| Fluorescence Spectroscopy | Emissive properties, excited state behavior | Potential for weak fluorescence; serves as a core for highly fluorescent derivatives. |
Computational and Theoretical Investigations of 1 3 Nitrophenyl 1h Indazole
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods, such as the widely used B3LYP functional, are employed to determine ground-state properties, while Time-Dependent DFT (TD-DFT) is used to investigate excited states and predict electronic spectra researchgate.net.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, the molecule's geometry is adjusted to find the minimum energy conformation nih.govresearchgate.net. For 1-(3-Nitrophenyl)-1H-indazole, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the indazole and nitrophenyl rings.
The dihedral angle between the planes of the indazole and the 3-nitrophenyl ring is a critical parameter, as it influences the degree of electronic communication (conjugation) between the two systems. Analysis of similar bicyclic aromatic systems suggests that a non-planar (twisted) conformation is likely the most stable, resulting from a balance between conjugative effects and steric hindrance nih.gov.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1–N2 (indazole) | 1.36 Å |
| C7a–N1 (indazole) | 1.39 Å | |
| N1–C1' (inter-ring) | 1.42 Å | |
| C3'–N (nitro) | 1.48 Å | |
| Bond Angle (°) | C7a–N1–N2 | 111.5° |
| N2–N1–C1' | 125.0° | |
| Dihedral Angle (°) | C7a–N1–C1'–C2' | -135.0° |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations on structurally related molecules, as specific published data for this compound was not found.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile) youtube.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive nih.govscirp.org. For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring, while the LUMO would likely be localized on the electron-withdrawing nitrophenyl moiety. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation nih.gov. From these energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity can be calculated to further quantify reactivity nih.govscirp.org.
Table 2: Illustrative FMO Energies and Global Reactivity Descriptors
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -2.8 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.5 eV | -EHOMO |
| Electron Affinity (A) | 2.8 eV | -ELUMO |
| Chemical Hardness (η) | 1.85 eV | (I - A) / 2 |
| Electrophilicity Index (ω) | 2.85 eV | (I + A)² / (8 * η) |
Note: The data in this table is illustrative, based on typical values from DFT studies on similar aromatic nitro compounds and indazole derivatives, and serves to exemplify the expected quantum chemical properties. nih.govscirp.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential researchgate.net. Red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. Green and yellow areas represent neutral or slightly negative potential, respectively researchgate.netresearchgate.net.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors. A region of negative potential would also be associated with the pyridine-type nitrogen (N2) of the indazole ring. Conversely, the hydrogen atoms on the aromatic rings and especially any N-H protons (if considering the tautomer) would exhibit positive potential (blue) nih.govnih.gov. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor researchgate.net.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)) researchgate.netacadpubl.eu. High stabilization energies indicate strong electronic delocalization, such as hyperconjugation or resonance.
Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π (C4a-C5) | π* (C6-C7) | 20.5 | Intramolecular Resonance (Indazole) |
| π (C2'-C3') | π* (C4'-C5') | 18.9 | Intramolecular Resonance (Phenyl) |
| LP(2) O (Nitro) | π* (C3'-N) | 25.1 | Lone Pair Delocalization |
| π (Indazole) | π* (Phenyl) | 3.2 | Inter-ring Conjugation |
Note: The data in this table is hypothetical and illustrates the type of interactions and stabilization energies that NBO analysis would reveal for a molecule with this structure. acadpubl.eu
Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts rsc.orgnrel.gov. Calculations are often performed on the optimized geometry, and the resulting shifts are compared to experimental data to aid in signal assignment mdpi.comchemrxiv.orgliverpool.ac.uk. For this compound, this method would predict distinct chemical shifts for each proton and carbon, reflecting the electronic environment influenced by the nitro group and the fused heterocyclic ring system.
IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum researchgate.net. The predicted spectrum helps in assigning specific vibrational modes (e.g., C-H stretch, N-O stretch, C=C aromatic stretch) to the experimental peaks nih.gov. For this molecule, characteristic strong peaks would be predicted for the asymmetric and symmetric stretching of the nitro (NO₂) group, typically in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively nist.govresearchgate.net.
Table 4: Illustrative Predicted vs. Expected Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3110 | 3000-3100 |
| C=C Aromatic Stretch | 1605, 1580 | 1450-1620 |
| NO₂ Asymmetric Stretch | 1535 | 1500-1550 |
| NO₂ Symmetric Stretch | 1345 | 1300-1350 |
| C-N Stretch | 1180 | 1150-1210 |
Note: Predicted values are often systematically higher than experimental ones and are typically scaled for better comparison. This table is for illustrative purposes. researchgate.netresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex amazonaws.com. It is a critical tool in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action nih.gov.
The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties nih.govresearchgate.net. Molecular docking simulations for this compound would involve placing the molecule into the active site of a specific protein target. The simulation algorithm then explores various binding poses and scores them based on binding affinity or energy, which estimates the strength of the interaction .
A hypothetical docking study could target an enzyme like a protein kinase or cyclooxygenase (COX), where other indazole derivatives have shown activity researchgate.net. The simulation would likely predict key interactions, such as:
Hydrogen bonding between the nitro group's oxygen atoms or the indazole's nitrogen atoms and amino acid residues like Gln, Asn, or Ser in the active site.
π-π stacking interactions between the aromatic indazole or phenyl rings and aromatic residues like Phe, Tyr, or Trp.
Hydrophobic interactions with nonpolar residues.
These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues.
Table 5: Illustrative Molecular Docking Results for a Hypothetical Protein Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase (e.g., VEGFR2) | -8.5 | Gln72, His73 | Hydrogen Bond (with NO₂) |
| Phe121 | π-π Stacking (with Indazole) | ||
| Leu43, Ile141 | Hydrophobic |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation. The choice of target and the results are for exemplary purposes only. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape and the stability of its different spatial arrangements. By simulating the molecule's movements at an atomic level, researchers can identify the most stable conformations and the energetic barriers between them. This information is vital for understanding how the molecule might interact with a biological receptor.
When studying the binding dynamics of this compound to a target protein, MD simulations can reveal the key interactions that stabilize the ligand-protein complex. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the binding pocket. The stability of these interactions over the simulation time provides a measure of the binding affinity and the residence time of the ligand in the active site. For instance, MD simulations of similar indazole derivatives have been used to demonstrate their stable binding within the active site of proteins like HIF-1α. nih.gov
Table 1: Representative Data from a Hypothetical MD Simulation of this compound Bound to a Kinase Target
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total time scale of the molecular dynamics simulation. |
| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation of the ligand atoms, indicating its stability within the binding pocket. |
| RMSF of Binding Site Residues | 0.8 ± 0.2 Å | Root Mean Square Fluctuation of the protein's binding site residues, showing their flexibility. |
| Average Number of H-Bonds | 2.5 | The average number of hydrogen bonds between the ligand and the protein throughout the simulation. |
| Key Interacting Residues | Asp168, Lys72, Glu91 | Amino acid residues in the protein that form significant and stable interactions with the ligand. |
Note: This table contains hypothetical data for illustrative purposes.
Free Energy Calculations (e.g., Molecular Mechanics/Generalized Born Surface Area, MM/GBSA)
To quantify the binding affinity of this compound to its target, free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.govnih.govscispace.com This method combines molecular mechanics energy calculations with a continuum solvent model to approximate the binding free energy.
The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. The MM/GBSA method breaks down the binding free energy into several components: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition allows for a detailed understanding of the driving forces behind the binding process. For example, a significant negative contribution from the van der Waals and electrostatic terms would suggest that shape complementarity and favorable electrostatic interactions are crucial for binding. The MM/GBSA approach has been successfully applied to various systems to rank potential drug candidates and to understand the energetic basis of molecular recognition. chemrxiv.orgresearchgate.net
Table 2: Hypothetical MM/GBSA Binding Free Energy Decomposition for this compound
| Energy Component | Contribution (kcal/mol) |
| ΔE_van_der_Waals | -45.2 |
| ΔE_electrostatic | -28.7 |
| ΔG_polar_solvation | +35.5 |
| ΔG_nonpolar_solvation | -5.1 |
| ΔG_binding | -43.5 |
Note: This table contains hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For this compound and its analogs, QSAR models can be developed to predict their inhibitory activity against a specific target.
The process involves generating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used as independent variables in a statistical model, with the biological activity (e.g., IC50) as the dependent variable. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. acs.org For instance, a 3D-QSAR study on indazole derivatives has provided a structural framework for designing new inhibitors by analyzing steric and electrostatic maps. nih.gov
Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Indazole Derivatives
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of Hydrogen Bond Donors | Topological | Negative |
| Surface Area | Steric | Positive |
Note: This table contains hypothetical data for illustrative purposes.
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule like this compound. semanticscholar.orgresearchgate.netrsc.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvent models, can be used to study these effects.
Changes in solvent polarity can lead to shifts in the absorption and emission spectra of the compound, a phenomenon known as solvatochromism. researchgate.net For this compound, an increase in solvent polarity is expected to stabilize the excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in its absorption maximum. scispace.com Theoretical calculations can predict these shifts and provide insights into the nature of the electronic transitions involved. Furthermore, the solvent can affect the molecule's dipole moment and other electronic properties, which in turn can influence its reactivity and intermolecular interactions. tandfonline.com
Table 4: Predicted Absorption Maxima (λ_max) of this compound in Different Solvents
| Solvent | Dielectric Constant | Predicted λ_max (nm) |
| Hexane | 1.88 | 310 |
| Dichloromethane | 8.93 | 325 |
| Ethanol | 24.55 | 335 |
| Acetonitrile | 37.5 | 340 |
| Water | 80.1 | 350 |
Note: This table contains hypothetical data for illustrative purposes.
Derivatization and Structural Modification Strategies for 1 3 Nitrophenyl 1h Indazole Scaffolds
Functionalization at Indazole Ring Positions (C3, C4, C5, C6, C7)
Functionalization of the indazole ring is a key strategy to modulate the properties of 1-(3-nitrophenyl)-1H-indazole derivatives. The C3 position is a common site for modification due to its reactivity. Halogenation, particularly iodination, of the indazole ring at the C3 position serves as a crucial step for introducing further diversity. mdpi.com For instance, 3-iodo-1H-indazole can be prepared by treating 1H-indazole with iodine and potassium hydroxide (B78521) in DMF. mdpi.com This iodinated intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. mdpi.com
Late-stage functionalization techniques, such as C-H borylation, have emerged as powerful tools for derivatizing the indazole core at other positions (C4, C5, C6, and C7). nih.gov This approach allows for the introduction of a boronic ester group, which can be subsequently converted to a variety of functional groups, enabling the rapid diversification of advanced pharmaceutical intermediates. nih.gov Such strategies are instrumental in exploring the structure-activity relationships (SAR) by modifying the electronic properties of the indazole ring. nih.gov
Table 1: Examples of Functionalization at the Indazole C3 Position
| Starting Material | Reagents and Conditions | Product | Reference |
| 1H-Indazole | I2, KOH, DMF | 3-Iodo-1H-indazole | mdpi.com |
| 3-Iodo-1H-indazole | Arylboronic acid, Pd catalyst, base | 3-Aryl-1H-indazole | mdpi.com |
N-Alkylation and N-Arylation of the Indazole Nitrogen Atoms (N1, N2)
Modification at the nitrogen atoms of the indazole ring provides another layer of structural diversity. The alkylation of the 1H-indazole scaffold can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant aspect of the synthetic strategy. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov The choice of base and solvent system can significantly influence the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1-alkylation. nih.gov Conversely, substituents on the indazole ring can also direct the regioselectivity; for instance, a nitro group at the C7 position can lead to excellent N2 regioselectivity. nih.gov
N-arylation of indazoles can be achieved through copper-catalyzed cross-coupling reactions with arylboronic acids or aryl halides. organic-chemistry.orgresearchgate.net These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups at the N1 position, further expanding the chemical diversity of the this compound library.
Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Conditions | Major Product | Reference |
| 3-Carboxymethyl | Alkyl bromide | NaH, THF | N1-alkylated | nih.gov |
| 7-Nitro | Alkyl bromide | NaH, THF | N2-alkylated | nih.gov |
Introduction of Diverse Chemical Moieties (e.g., Sulfonamides, Carbamates, Amides, Ureas)
The introduction of various functional groups such as sulfonamides, carbamates, amides, and ureas can significantly impact the biological activity of the this compound scaffold. These groups can act as hydrogen bond donors and acceptors, influencing the binding affinity of the molecule to its biological target.
Sulfonamide and carbamate (B1207046) derivatives of nitro-1H-indazoles have been synthesized and evaluated for their biological activities. The synthesis typically involves the reaction of a suitable indazole intermediate with sulfonyl chlorides or chloroformates.
The synthesis of urea (B33335) derivatives often starts from an amino precursor. Following the reduction of the nitro group on the phenyl ring to an amine (see section 6.6), the resulting aniline (B41778) derivative can be reacted with isocyanates or other carbamoylating agents to form ureas. dntb.gov.uanih.govorganic-chemistry.orgbioorganic-chemistry.com A variety of synthetic methods for unsymmetrical ureas are available, including the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or the coupling of amides and amines using hypervalent iodine reagents. dntb.gov.uanih.gov
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. cambridgemedchemconsulting.comdrughunter.comnih.govuniroma1.itnamiki-s.co.jp
A bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to similar biological effects. For instance, in a series of 1H-indazole derivatives, an amide functionality was successfully replaced by a 1,2,4-oxadiazole (B8745197) ring, which acted as a bioisostere and resulted in potent and selective inhibitors of human monoamine oxidase B. nih.gov
Scaffold hopping aims to replace the central core of a molecule with a structurally different scaffold while maintaining the spatial arrangement of key interacting groups. nih.gov A notable example involves a scaffold-hopping strategy starting from 3-(3-nitrophenyl)-1H-pyrazol-5-amine, a structure closely related to the this compound core. This approach led to the discovery of a preclinical candidate with improved solubility and metabolic stability. dundee.ac.uk Such strategies are crucial for navigating around existing patents and improving the drug-like properties of a lead compound.
"Click Chemistry" and 1,3-Dipolar Cycloaddition Reactions for Heterocyclic Annulation
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for constructing complex molecular architectures under mild conditions. wikipedia.orgfrontiersin.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. This strategy can be employed to append new heterocyclic rings to the this compound scaffold, thereby expanding the diversity of the compound library.
More broadly, 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgalaqsa.edu.psmdpi.com Nitrile imines, generated in situ, can react with dipolarophiles to yield pyrazoline derivatives. These reactions can be applied to indazole derivatives bearing suitable functional groups (e.g., a vinyl group) to construct annulated heterocyclic systems.
Transformations of the Nitrophenyl Moiety (e.g., Reduction to Amino Group)
The nitrophenyl group of this compound is a key site for chemical modification, with the reduction of the nitro group to an amino group being a common and important transformation. This conversion opens up a plethora of possibilities for further derivatization. wikipedia.orgchemeurope.comresearchgate.net The resulting aniline derivative is a versatile intermediate for the synthesis of amides, sulfonamides, ureas, and other functional groups.
Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can be tailored to the specific substrate and desired outcome. wikipedia.orgcommonorganicchemistry.comgoogle.com
Common Reagents for Nitro Group Reduction:
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally a clean and efficient method.
Metal-Acid Systems: Combinations like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for nitro group reduction. commonorganicchemistry.com
Tin(II) Chloride (SnCl2): This is a mild reducing agent that is often used when other sensitive functional groups are present in the molecule.
The choice of the reduction method is crucial to ensure compatibility with other functional groups present in the molecule. For example, catalytic hydrogenation might also reduce other functionalities if not controlled properly.
Late-Stage Functionalization for Compound Library Expansion
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate or a late-stage intermediate, in the final steps of a synthesis. researchgate.netacs.org This approach allows for the rapid generation of a diverse library of analogs from a common precursor, which is highly valuable for exploring structure-activity relationships and optimizing drug-like properties. acs.org
For the this compound scaffold, LSF can be applied to various positions on the molecule. As mentioned earlier, C-H activation and subsequent functionalization of the indazole ring are key LSF strategies. nih.gov For instance, C-H borylation can introduce a versatile handle for further chemical transformations, allowing for the introduction of a wide range of substituents. nih.gov These modern synthetic methods enable the efficient exploration of the chemical space around the core scaffold, facilitating the development of new drug candidates with improved efficacy and safety profiles.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Indazole Derivatives
Influence of Substituent Electronic and Steric Effects on Molecular Recognition
The interaction of a ligand with its biological target is highly dependent on the electronic and steric properties of its constituent parts. In indazole derivatives, substituents on both the bicyclic indazole core and any appended moieties, such as a phenyl ring, play a critical role in modulating molecular recognition and biological activity. nih.gov
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can either promote or hinder optimal binding to a receptor. A bulky substituent may prevent the molecule from fitting into a narrow binding pocket. Conversely, it might provide favorable van der Waals contacts that enhance affinity. The regioselectivity of N-alkylation on the indazole ring is influenced by steric factors; for example, bulky groups at the C7 position can direct substitution towards the N2 position. nih.gov For 1-(3-Nitrophenyl)-1H-indazole, the planarity of the phenyl and indazole rings is a key feature, though the rotational freedom around the N1-C1' bond allows for various conformations.
The following table illustrates the hypothetical influence of different substituents on the N-phenyl ring of 1-phenyl-1H-indazole on binding affinity, based on general principles of molecular interactions.
| Substituent at Phenyl Ring (Meta-position) | Electronic Effect | Potential Impact on Molecular Recognition |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | May act as a hydrogen bond acceptor; promotes π-stacking with electron-rich aromatic residues. |
| -OCH₃ (Methoxy) | Electron-Donating | Can act as a hydrogen bond acceptor; may engage in favorable dipole-dipole interactions. |
| -Cl (Chloro) | Electron-Withdrawing / Halogen Bonding | Can participate in halogen bonding, a specific and directional non-covalent interaction. |
| -CH₃ (Methyl) | Weakly Electron-Donating | Increases lipophilicity, potentially enhancing hydrophobic interactions within the binding pocket. |
Impact of Tautomeric Forms on Molecular Properties and Interaction Profiles
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The position of the proton on the pyrazole (B372694) ring significantly affects the molecule's physicochemical properties, including its dipole moment, pKa, and hydrogen bonding capacity. The 1H-tautomer is generally recognized as being more thermodynamically stable than the 2H-form. nih.govbeilstein-journals.org
In the 1H-tautomer, the N2 atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. In the 2H-tautomer, the N1 atom acts as the hydrogen bond acceptor, while the N2-H group can act as a hydrogen bond donor. This difference in hydrogen bonding potential directly impacts how the molecule orients itself within a protein's active site.
For the compound this compound, the substitution at the N1 position effectively "locks" the molecule into the 1H-tautomeric form. This removes the ambiguity of tautomerism and defines a specific and predictable interaction profile. The N2 atom is consistently available as a hydrogen bond acceptor, a feature that can be exploited in rational drug design to establish a key interaction with a hydrogen bond donor residue (e.g., the backbone N-H of an amino acid) in the target protein.
| Tautomeric Form | Key Structural Feature | Primary Interaction Profile | Relevance to this compound |
|---|---|---|---|
| 1H-Indazole | Proton on N1 | N2 is a hydrogen bond acceptor. | This is the fixed form of the molecule. |
| 2H-Indazole | Proton on N2 | N1 is a hydrogen bond acceptor; N2-H is a hydrogen bond donor. | Not accessible due to N1-substitution. |
Conformational Analysis and Bioactive Conformations in Binding Pockets
While often drawn as planar structures, molecules like this compound possess conformational flexibility. The most significant degree of freedom is the rotation around the single bond connecting the indazole N1 atom and the C1' atom of the phenyl ring. The specific dihedral angle (torsion angle) of this bond dictates the three-dimensional shape of the molecule and its ability to fit within the confines of a receptor's binding pocket.
The term "bioactive conformation" refers to the specific spatial arrangement that a molecule adopts when it binds to its biological target. This conformation may not be the lowest energy conformation of the molecule in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from the binding interactions.
Computational modeling and experimental techniques are used to study the preferred conformations of flexible molecules. For this compound, a co-planar arrangement of the two rings might be favored due to conjugation, but steric clashes between the hydrogen atoms at the indazole C7 and phenyl C2' positions can lead to a twisted, non-planar, low-energy conformation. The precise bioactive conformation will ultimately depend on the topology of the specific binding site it interacts with.
| Conformation (N1-C1' Torsion Angle) | Description | Potential Energetic Considerations |
|---|---|---|
| ~0° (Planar) | Indazole and phenyl rings are in the same plane. | Maximizes π-system conjugation but may introduce steric strain between adjacent H-atoms. |
| ~45° (Twisted) | Rings are twisted relative to each other. | Often represents a low-energy conformation by relieving steric clashes while retaining some conjugation. |
| ~90° (Perpendicular) | Rings are orthogonal. | Minimizes steric hindrance but disrupts electronic conjugation between the rings, likely a high-energy state. |
Ligand Efficiency and Fragment-Based Design Considerations in Indazole Research
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach uses small, low-molecular-weight molecules ("fragments") as starting points, which are then optimized into more potent, drug-like molecules. csmres.co.uk The indazole ring is considered a privileged scaffold in FBDD due to its favorable properties and ability to form key interactions. nih.gov
A critical metric in FBDD is Ligand Efficiency (LE) , which normalizes the binding affinity of a compound for its size (typically the number of non-hydrogen atoms, HA). It is calculated as the binding free energy divided by the number of heavy atoms. taylorandfrancis.com A high LE value (a commonly cited benchmark is ≥0.3 kcal/mol per heavy atom) indicates that a molecule makes very efficient interactions with its target on a per-atom basis. researchgate.net Prioritizing fragments with high LE during initial screening increases the likelihood of developing a final lead compound with good potency and drug-like properties. csmres.co.uk
Other related metrics include:
Binding Efficiency Index (BEI): pKi or pIC50 divided by the molecular weight. nih.gov
Lipophilic Ligand Efficiency (LLE): pKi or pIC50 minus the logP, which assesses potency relative to lipophilicity. nih.gov
The this compound structure (MW ≈ 239.22, HA = 17) can be viewed as a fragment or an elaborated fragment. Its evaluation in a drug discovery context would heavily rely on these efficiency metrics to guide optimization. For example, if it were identified as a hit, chemists would seek to add substituents that increase binding affinity without disproportionately increasing the number of heavy atoms or lipophilicity, thereby maintaining or improving the LE and LLE.
| Hypothetical Fragment | Binding Affinity (pKi) | Heavy Atoms (HA) | Ligand Efficiency (LE)¹ | Assessment |
|---|---|---|---|---|
| 1H-Indazole | 4.0 | 9 | 0.61 | Very efficient starting fragment. |
| This compound | 5.5 | 17 | 0.44 | Good efficiency, a promising elaborated fragment. |
| Larger, Non-optimized Derivative | 6.0 | 25 | 0.33 | Efficiency is decreasing; optimization is inefficient. |
¹LE calculated using the approximation: LE ≈ (1.37 * pKi) / HA
Role of the Nitrophenyl Moiety in Modulating Molecular Interactions
The 3-nitrophenyl moiety attached at the N1 position is not merely a structural placeholder; it is a key functional component that actively modulates the molecule's interaction profile. The properties of the nitro group are central to this role.
Electron-Withdrawing Nature: As a potent electron-withdrawing group, the nitro (-NO₂) function significantly reduces the electron density of the phenyl ring. This creates an electron-poor (δ+) aromatic system. This electronic modulation is crucial for establishing specific and favorable π-π stacking interactions with the electron-rich aromatic side chains of amino acids like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe) found in protein binding sites. This type of "quadrupole" interaction between an electron-poor and an electron-rich ring can be a powerful contributor to binding affinity.
Hydrogen Bond Acceptor: The two oxygen atoms of the nitro group are strong hydrogen bond acceptors. They can form directional hydrogen bonds with suitable donor groups in a protein, such as the amide N-H of the peptide backbone or the side chains of residues like asparagine, glutamine, or arginine.
The strategic placement of the nitro group at the meta-position influences its vectoral properties and interaction geometry relative to the rest of the molecule. The combination of the indazole core's N2 acceptor and the nitrophenyl group's functionalities provides multiple, well-defined points for establishing specific and high-affinity interactions with a biological target. Studies on nitro-substituted indazoles have confirmed their biological relevance, including their potential as antileishmanial agents where they interact with enzymes like trypanothione (B104310) reductase. nih.gov
| Molecular Feature | Interaction Type | Potential Protein Partner (Amino Acid Residue) |
|---|---|---|
| Indazole N2 Atom | Hydrogen Bond Acceptor | Backbone N-H, Serine (-OH), Threonine (-OH) |
| Nitro Group Oxygen Atoms | Hydrogen Bond Acceptor | Arginine (-NH₂), Lysine (B10760008) (-NH₃⁺), Asparagine (-CONH₂) |
| Electron-Poor Nitrophenyl Ring | π-π Stacking | Tryptophan, Tyrosine, Phenylalanine |
| Indazole Ring System | Hydrophobic/van der Waals | Leucine (B10760876), Isoleucine, Valine, Alanine (B10760859) |
Molecular Mechanisms of Biological Activity of 1 3 Nitrophenyl 1h Indazole Derivatives in Vitro Studies
Interaction with Specific Kinase Enzymes
The indazole nucleus is recognized as a highly valuable heterocyclic scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. tandfonline.comscience.gov Derivatives of 1H-indazole have been extensively investigated for their ability to interact with the ATP-binding pocket of a wide array of kinases, leading to the modulation of critical cellular signaling pathways. science.govscienceopen.com In vitro studies have elucidated the molecular mechanisms through which these compounds exert their biological activity, revealing specific interactions with key enzymes involved in cell proliferation, differentiation, and angiogenesis.
The indazole scaffold has been identified as a key pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases, a family of tyrosine kinases implicated in various cellular processes and oncogenesis. scienceopen.com Structure-based drug design has revealed that the indazole core fits effectively into the ATP-binding site of FGFRs. scienceopen.com Molecular modeling and crystallographic data show that the indazole N-2 atom can form a crucial hydrogen bond with the backbone NH of alanine (B10760859) 564 (Ala564) in the hinge region of FGFR1, while the indole (B1671886) NH can form an H-bond with the backbone carbonyl of glutamic acid 562 (Glu562). scienceopen.com
The inhibitory potency of indazole derivatives against FGFRs is highly dependent on the substitutions on the indazole and phenyl rings. In vitro kinase assays have demonstrated that various derivatives can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from the nanomolar to the micromolar scale. scienceopen.com For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have shown potent enzymatic inhibition of FGFR1. Optimization studies have led to the development of compounds with significant potency and selectivity for the FGFR family. scienceopen.com
Table 1: In Vitro Inhibitory Activity of Selected Indazole Derivatives against FGFR Kinases
| Compound | FGFR1 IC50 (µM) | FGFR2 IC50 (µM) | FGFR3 IC50 (µM) | Source |
|---|---|---|---|---|
| Indazole Derivative 10 | - | 0.8 | 4.5 | scienceopen.com |
| Indazole Derivative 9d | 0.015 | - | - | |
| Indazole Derivative 9u | 0.0033 | - | - | |
| Indazole Derivative 10a | 0.0691 | - | - | |
| Indazole Derivative 13a | 0.0302 | - | - |
Derivatives of indazole are a significant class of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. Several approved multi-kinase inhibitor drugs, such as Pazopanib and Axitinib, contain the indazole core and are known to effectively block the VEGFR signaling pathway. tandfonline.com
In silico studies, including molecular docking and molecular dynamics simulations, have provided detailed insights into the binding mechanism of indazole derivatives within the VEGFR2 kinase domain. These compounds can efficiently bind to the ATP pocket, stabilized by a network of interactions with key amino acid residues. Theoretical analyses confirm the formation of hydrogen bonds with residues such as Glu885, Glu917, and the hinge region residue Ala866. Furthermore, the binding is stabilized by π-π stacking interactions with Phe918 and potential π-cation interactions with Lys868. This multi-point interaction profile accounts for the potent inhibitory activity of indazole-based compounds against VEGFR2.
The c-Met receptor tyrosine kinase, which is activated by hepatocyte growth factor (HGF), is another important target for indazole-based inhibitors. Dysregulation of the HGF/c-Met signaling pathway is associated with numerous cancers. In vitro studies have shown that indazole derivatives can effectively inhibit c-Met kinase activity. For example, specific quinazoline-based indazole derivatives have demonstrated inhibitory activity against both VEGFR-2 and c-Met tyrosine kinases, with one compound exhibiting an IC50 of 48 nM against c-Met.
X-ray crystallography of indazole derivatives in complex with the c-Met kinase domain reveals specific binding modes. A co-crystal structure of a 5-(3-Fluoro-1H-indazol-7-yl)pyrimidine derivative with a c-Met mutant showed that the indazole moiety is positioned to form a strong hydrogen bond with the backbone NH of arginine 1227 (R1227). The binding is further stabilized by a crystallographic water molecule that creates a hydrogen-bond network involving the indazole N-1 position, the backbone carbonyl of leucine (B10760876) 1225 (L1225), and the side chain nitrogen of lysine (B10760008) 1110 (K1110).
The indazole core has been utilized as a scaffold for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. tandfonline.com Overexpression and hyperactivity of EGFR are linked to the progression of several human cancers, making it a critical target for anticancer therapeutics.
The mechanism of inhibition involves the binding of the indazole derivative to the ATP-binding site of the EGFR kinase domain, which prevents the phosphorylation of tyrosine residues and blocks downstream signaling pathways. The inhibitory effects of certain indazole derivatives on EGFR have been confirmed through in vitro western blotting investigations. Molecular modeling suggests that the binding is driven by a combination of hydrogen bonds and hydrophobic interactions within the kinase pocket.
Certain indazole derivatives have demonstrated inhibitory activity against the BRAFV600E mutant kinase, a key driver in a significant percentage of melanomas. In silico modeling and in vitro assays have been used to explore these interactions. For instance, a 3-carboxamido-2H-indazole derivative was identified as a selective inhibitor of CRAF with notable activity against BRAFV600E.
The proposed binding mode for these indazole derivatives involves the formation of hydrogen bonds with key residues in the ATP-binding pocket of BRAFV600E. A crucial interaction is the hydrogen bond formed with the hinge region residue cysteine 532 (Cys 532). The inhibitory effect of specific indazole compounds on BRAFV600E has also been demonstrated in vitro through western blotting analysis.
In vitro studies have identified that the indazole ring system is a viable scaffold for the development of Protein Kinase C-beta (PKC-β) inhibitors. scienceopen.com A specific class of compounds, novel indolylindazolylmaleimides, which are derivatives of indazole, have been synthesized and evaluated as inhibitors of PKC-β, demonstrating the potential for this chemical class to modulate the activity of this serine/threonine kinase. scienceopen.com
Janus Kinase (JAK) Inhibition and Binding Modes
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. The JAK/STAT signaling pathway is integral to cell division, differentiation, and apoptosis, making it a significant target in the treatment of autoimmune diseases and cancer.
While direct studies on 1-(3-Nitrophenyl)-1H-indazole as a JAK inhibitor are not prominent, research into other heterocyclic scaffolds provides a model for potential mechanisms. For instance, inhibitors based on a pyrazolopyrimidine core have been designed to target JAK3. A key mechanism for potent inhibition involves the formation of a covalent bond with a specific cysteine residue, Cys909, located in the active site of JAK3. This interaction leads to irreversible inhibition of the kinase's activity. Tofacitinib, a known JAK inhibitor, acts as a reversible inhibitor and does not form such a covalent bond. The development of selective JAK inhibitors is a significant area of research, as different JAK isoforms are associated with distinct signaling pathways.
PARP1/PARP2 Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA repair, specifically in the base excision repair pathway. PARP inhibitors function through two primary mechanisms: catalytic inhibition and PARP trapping.
Catalytic inhibition prevents PARP from synthesizing poly(ADP-ribose) (PAR) chains at sites of DNA single-strand breaks (SSBs). This blockage stalls the repair process, leading to the accumulation of SSBs, which can collapse replication forks and form more cytotoxic double-strand breaks.
The second, and often more potent, mechanism is "PARP trapping." This occurs when the inhibitor binds to the PARP enzyme (either PARP1 or PARP2) that is already associated with DNA, stabilizing the PARP-DNA complex. These trapped complexes are significant obstacles to DNA replication and are considered more cytotoxic than the unrepaired SSBs resulting from catalytic inhibition alone. Different clinical PARP inhibitors exhibit varying abilities to trap PARP1 and PARP2. For example, olaparib, niraparib, and talazoparib (B560058) are known to trap PARP1 and PARP2 on DNA, a behavior not shared by all inhibitors in the class. This differential trapping efficiency may account for differences in their clinical efficacy and toxicity profiles.
Enzyme Active Site Binding and Inhibition Profiles
Cyclooxygenase-2 (COX-2) Enzyme Interactions and Binding Affinities
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and overexpressed during inflammation, making it a prime therapeutic target.
Indazole and structurally similar pyrazole (B372694) derivatives have been extensively studied as selective COX-2 inhibitors. The selectivity for COX-2 over COX-1 is attributed to key structural differences in their active sites. The active site of COX-2 features a larger, more accessible secondary pocket due to the substitution of isoleucine (Ile523 in COX-1) with a smaller valine (Val523 in COX-2). This allows selective inhibitors to bind with higher affinity.
Molecular docking studies of various heterocyclic inhibitors reveal common binding interactions within the COX-2 active site. Key residues involved in hydrogen bonding often include Arg120, Tyr355, and Ser530. For example, pyrazole-based inhibitors often position a benzenesulfonamide (B165840) moiety, a common pharmacophore in selective COX-2 inhibitors, into this secondary pocket, forming crucial interactions. The potency of these derivatives is often expressed by their half-maximal inhibitory concentration (IC50), with some novel pyrazole derivatives showing high potency and selectivity for COX-2.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| PYZ19 | 5.01 | >70% inhibition |
| PYZ20 | 0.33 | N/A |
| PYZ38 | 1.33 | >60 |
| HYB20 | 0.48 | 9.26 |
| HYB21 | 0.62 | 8.85 |
| HYB22 | 0.10 | N/A |
Data sourced from studies on various pyrazole derivatives, which are structurally related to indazoles. N/A indicates data not available in the source.
Aromatase Enzyme Binding and Conformational Changes
Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. It is a key target for the treatment of estrogen-dependent breast cancer. Nonsteroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole, typically contain a triazole or imidazole (B134444) ring. The inhibitory mechanism involves the heterocyclic nitrogen atom coordinating with the heme iron atom in the active site of the aromatase enzyme, thereby competitively blocking substrate binding.
While specific data on this compound is scarce, a study on novel thiazolylhydrazone derivatives investigated compounds with various substitutions. One such compound, possessing a 3-nitrophenyl group attached to the thiazole (B1198619) ring, was evaluated for its aromatase inhibitory activity. This highlights that nitrophenyl moieties are being explored in the design of aromatase inhibitors. Research into imidazole derivatives has also shown moderate activity against the aromatase enzyme.
Table 2: Aromatase Inhibitory Activity of a Selected Imidazole Derivative
| Compound | Aromatase Inhibition IC50 (µM) |
|---|---|
| 1a (4,5-bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole) | 55.780 ± 1.980 |
| Letrozole (Reference) | 0.114 ± 0.003 |
Data from a study on imidazole derivatives.
DNA Gyrase B Inhibition Mechanisms
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and survival, making it a validated target for antibiotics. The enzyme consists of two subunits, GyrA and GyrB. While fluoroquinolones target the GyrA subunit, the GyrB subunit, which contains the ATP-binding site, is the target of other classes of inhibitors.
Indazole derivatives have been identified as a novel class of potent bacterial DNA gyrase B (GyrB) inhibitors. These compounds act as ATP-competitive inhibitors, binding to the ATPase pocket of the GyrB subunit and preventing the enzyme from carrying out its function of introducing negative supercoils into DNA. The development of these inhibitors has been guided by structure-based drug design, leading to compounds with excellent enzymatic and antibacterial activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Some indazole derivatives have shown IC50 values in the low micromolar range against E. coli and S. aureus GyrB.
Nitric Oxide Synthase (NOS) Modulation
Nitric Oxide Synthase (NOS) enzymes synthesize nitric oxide (NO), a critical signaling molecule, from L-arginine. There are three main isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). Overproduction of NO by nNOS and iNOS is implicated in various pathological conditions.
Certain indazole derivatives are known modulators of NOS activity. A well-studied example is 7-nitroindazole (B13768) (7-NI), which is a relatively potent and selective inhibitor of the nNOS isoform compared to eNOS and iNOS. The mechanism of inhibition by nitroindazoles is believed to involve interaction with the heme cofactor within the enzyme's active site. While 7-nitroindazole is a known inhibitor, the inhibitory potential and isoform selectivity can be influenced by the position and nature of substituents on the indazole ring.
HIV Protease Inhibition
The indazole scaffold has been explored for a wide range of pharmacological activities, including anti-HIV properties. nih.govresearchgate.netmdpi.com Research has led to the discovery of new chemical scaffolds with potential for HIV-1 inhibition, and in some cases, indazole-based prodrugs have been developed to improve physicochemical properties like aqueous solubility. nih.gov While the broad anti-HIV activity of the indazole class is noted, specific in vitro studies detailing the direct inhibitory mechanism of this compound derivatives on HIV protease are not extensively represented in the current body of literature. The development of potent inhibitors often involves targeting the HIV-1 capsid (CA) protein, which is crucial in multiple stages of the viral life cycle. rsc.org
Histone Deacetylase (HDAC) Binding Interactions
Indazole derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors, which are key targets in anticancer drug discovery. nih.govrsc.org In vitro studies demonstrate that these compounds can potently inhibit various HDAC isoforms. The inhibitory mechanism typically involves a zinc-binding group on the molecule that chelates the Zn²⁺ ion within the catalytic pocket of the HDAC enzyme. jchr.orgresearchgate.net
Molecular docking and structure-activity relationship (SAR) studies have provided detailed insights into these binding interactions. For instance, novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides showed potent inhibition, with the N-hydroxypropenamide group acting as the zinc-binding moiety. rsc.org Computational studies of indazole-fused diarylurea derivatives identified compounds with strong binding affinity, mediated through Zn²⁺ chelation, multiple hydrogen bonds, and aromatic interactions with key residues in the HDAC active site. jchr.org Other research identified indazole derivatives as potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. nih.gov These potent activities were attributed to strong van der Waals and electrostatic interactions with the enzymes. nih.gov The presence of electron-withdrawing groups on the indazole ring was found to be critical for enhancing binding affinity. jchr.org
| Compound | Target HDAC Isoform(s) | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 15k | HDAC1 | 2.7 | nih.gov |
| Compound 15k | HDAC2 | 4.2 | nih.gov |
| Compound 15k | HDAC8 | 3.6 | nih.gov |
| Compound 15m | HDAC1 | 3.1 | nih.gov |
| Compound 15m | HDAC2 | 3.6 | nih.gov |
| Compound 15m | HDAC8 | 3.3 | nih.gov |
| Compound 3a | HDAC6 | 9.1 | researchgate.net |
| Compound 3b | HDAC6 | 9.0 | researchgate.net |
Receptor Ligand Binding and Antagonism/Activation Profiles
Serotonin (B10506) 5-HT3 Receptor Antagonism
The indazole scaffold is a key pharmacophore in the development of potent serotonin 5-HT3 receptor antagonists. researchgate.netmdpi.com These receptors are ligand-gated ion channels involved in physiological processes such as emesis. wikipedia.orgdrugs.com Early research identified indazole-3-carboxylic acid derivatives as potent 5-HT3 antagonists. nih.gov One notable compound from this series, 6g (BRL 43694), was found to be a potent and selective antagonist, proving effective as an antiemetic agent. nih.gov The mechanism of action involves blocking the binding of serotonin to the 5-HT3 receptors located on nerve terminals and in the central nervous system, thereby inhibiting the signaling cascade that leads to nausea and vomiting. wikipedia.org The development of these "setron" drugs, many of which are based on heterocyclic scaffolds, represented a major advancement in managing chemotherapy-induced emesis. wikipedia.org
Estrogen Receptor Ligand Interactions
Derivatives of indazole have been investigated as highly selective ligands for estrogen receptors (ER), particularly the beta isoform (ERβ). researchgate.netnih.govacs.org The two ER subtypes, ERα and ERβ, are important pharmaceutical targets, and ligands that can discriminate between them are valuable research tools and potential therapeutics. nih.govacs.org
A series of nonsteroidal compounds featuring a phenyl-2H-indazole core demonstrated high binding affinity and selectivity for ERβ. nih.govacs.org Structure-activity relationship studies revealed that compounds with polar or polarizable substituents (such as halogens, CF₃, or nitrile groups) at the C-3 position of the indazole ring exhibited the best affinity and selectivity. acs.org The most effective of these compounds showed binding affinities for ERβ comparable to the endogenous ligand estradiol, with over 100-fold selectivity for ERβ over ERα. nih.govacs.org This selectivity was also observed in cell-based transcriptional assays, where the compounds acted as potent ERβ agonists. nih.govacs.org
Furthermore, other indazole-based scaffolds, such as tricyclic indazoles and thieno[2,3-e]indazoles, have been identified as a novel class of selective estrogen receptor degraders (SERDs). acs.orgx-mol.netnih.gov These compounds function as full antagonists and promote the degradation of the ERα protein, offering a distinct mechanism for treating ER-positive cancers. nih.gov
| Compound Feature | Target Receptor | Binding Profile | Selectivity (ERβ vs ERα) | Reference |
|---|---|---|---|---|
| Polar/polarizable substituent at C-3 | ERβ | High affinity, comparable to estradiol | >100-fold | nih.govacs.org |
| Tricyclic indazole scaffold | ERα | Antagonist and selective degrader (SERD) | - | acs.orgx-mol.net |
| Thieno[2,3-e]indazole scaffold | ERα | Antagonist and selective degrader (SERD) | - | nih.gov |
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism
A series of indazole arylsulfonamides have been synthesized and identified as potent allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). acs.orgnih.gov CCR4 is a G protein-coupled receptor preferentially expressed on Th2 cells and is a target for inflammatory diseases. nih.gov
Unlike orthosteric antagonists that compete with the natural ligand at the primary binding site, these indazole derivatives bind to an intracellular allosteric site on the receptor. acs.orgnih.gov This novel mechanism of antagonism was confirmed through pharmacological studies. acs.org Structure-activity relationship investigations revealed key structural requirements for potency:
Indazole C4 Position: Methoxy- or hydroxyl-containing groups were the most potent substituents. nih.gov
Indazole C5, C6, C7 Positions: Only small groups were tolerated, with C6 analogues being preferred. nih.gov
N3-Substituent: The most potent substituent was a 5-chlorothiophene-2-sulfonamide (B1586055) group. nih.gov
N1-Substituent: Meta-substituted benzyl (B1604629) groups with specific side chains were the most potent N1-substituents. nih.gov
The most promising compound from this series, GSK2239633A, was selected for further development based on its high potency and absorption. nih.gov
Modulation of Cellular Energy Metabolism Pathways and Enzyme Activity
Indazole derivatives modulate cellular energy and metabolic pathways primarily through the inhibition of key enzymes, particularly protein kinases. nih.gov Kinases are fundamental regulators of a vast array of cellular processes, including cell proliferation, differentiation, and metabolism. nih.gov Several indazole-based drugs, such as Axitinib and Pazopanib, function as kinase inhibitors. nih.gov
In vitro studies have shown that indazole derivatives can act as:
Kinase Inhibitors: They have been developed as inhibitors of various kinases, including vascular endothelial growth factor receptor (VEGFR), anaplastic lymphoma kinase (ALK), and pan-Pim kinases. nih.govnih.gov By inhibiting these kinases, they disrupt the signaling pathways that control cell growth and energy utilization.
Phosphodiesterase-4 (PDE-4) Inhibitors: Certain indazole derivatives are selective inhibitors of PDE-4. sci-hub.se This enzyme is responsible for the degradation of cyclic AMP (cAMP), a second messenger crucial for signal transduction in many metabolic processes.
Nitric Oxide Synthase (NOS) Inhibitors: Some indazoles have been shown to inhibit NOS, an enzyme that produces nitric oxide (NO), a signaling molecule involved in vasodilation and neurotransmission, which are processes with significant metabolic demands. sci-hub.se
Furthermore, specific indazole derivatives have been shown to directly impact mitochondrial function. One study found that an indazole derivative decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS) in breast cancer cells, indicating a direct effect on the machinery of cellular respiration. researchgate.net Another compound was shown to cause cell cycle arrest in the G0-G1 phase, a cellular state closely linked to metabolic activity and energy conservation. nih.gov
Guanylyl Cyclase Activation Mechanisms
Indazole derivatives have been investigated for their ability to modulate the activity of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. nih.gov This pathway is fundamental in various physiological processes, including vasodilation and neurotransmission. nih.govdntb.gov.ua Activation of sGC by its natural ligand, nitric oxide, leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. nih.gov
Research into compounds structurally related to this compound suggests that their mechanism of sGC activation can be independent of nitric oxide release. nih.gov Some compounds, unlike traditional NO donors, may act as partial agonists of sGC. However, their efficacy can be significantly enhanced in the presence of allosteric sGC activators, such as YC-1, allowing them to exhibit full agonist activity. nih.gov This suggests a mode of action that involves direct interaction with the enzyme, potentially at a site distinct from the NO-binding heme group, or a mechanism that sensitizes the enzyme to ambient levels of NO. This NO-independent activation is a promising therapeutic avenue, particularly in conditions where endogenous NO bioavailability is compromised. nih.gov
Effects on Parasitic Respiration and Metabolic Pathways
Derivatives of 1H-indazole, particularly those with nitro-substituents, have demonstrated significant potential as antiparasitic agents. In vitro studies on 3-chloro-6-nitro-1H-indazole derivatives have revealed their biological potency against several species of Leishmania, the protozoan parasite responsible for leishmaniasis. bohrium.com
The primary molecular target implicated in this antiparasitic activity is trypanothione (B104310) reductase (TryR), an enzyme unique to kinetoplastid parasites like Leishmania and crucial for their survival. bohrium.com This enzyme is central to the parasite's thiol-based redox system, which protects it from oxidative stress generated by host immune cells. Inhibition of TryR disrupts the parasite's ability to manage oxidative damage, thereby compromising its respiratory processes and metabolic stability.
Molecular modeling studies have shown that these indazole derivatives can bind with high stability within the active site of Leishmania TryR, forming a network of hydrophobic and hydrophilic interactions. bohrium.com This binding inhibits the enzyme's function, leading to parasite death. The selective targeting of TryR, which is absent in mammalian hosts, makes these compounds promising candidates for further development as antileishmanial drugs. bohrium.com
Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
| Compound | Target Organism | Key Finding | Proposed Mechanism |
|---|---|---|---|
| Compound 13 (a triazole derivative) | Leishmania major | Promising growth inhibitor | Stable binding and inhibition of Trypanothione Reductase (TryR) |
| Compounds 4, 5, 7, 10-13 | Leishmania infantum | Moderate to strong activity | Inhibition of Trypanothione Reductase (TryR) |
| Compounds 11, 13 | Leishmania tropica | Inhibitory activity observed | Inhibition of Trypanothione Reductase (TryR) |
Induction of Apoptotic Pathways and Cell Cycle Perturbations
A significant body of in vitro research has established that 1H-indazole derivatives are potent inducers of apoptosis and can cause significant perturbations in the cell cycle of cancer cells. mdpi.comnih.gov These effects are central to their antitumor activity observed across various human cancer cell lines, including leukemia, breast, and colon cancer. nih.govmdpi.comnih.gov
The induction of apoptosis by these compounds occurs through the modulation of key regulatory proteins. Studies have shown that treatment with indazole derivatives can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway. nih.gov The activation of executioner caspases, such as caspase-3, is a downstream event that ultimately leads to programmed cell death. nih.gov
In addition to inducing apoptosis, these derivatives can interfere with cell cycle progression. For instance, certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to cause a marked increase of cells in the G0-G1 phase of the cell cycle in K562 leukemia cells. nih.gov Other derivatives have been found to induce G2/M arrest. nih.gov This cell cycle arrest prevents cancer cells from proliferating and can sensitize them to apoptosis. The underlying mechanisms often involve the inhibition of critical signaling pathways that control cell growth and survival, such as the p53/MDM2 and PI3K/AKT/mTOR pathways. nih.govmdpi.com
Table 2: Effects of 1H-Indazole Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines
| Indazole Derivative Class | Cell Line | Observed Effect | Molecular Mechanism |
|---|---|---|---|
| 1H-indazole-3-amine derivative (Compound 6o) | K562 (Chronic Myeloid Leukemia) | Induction of apoptosis | Inhibition of Bcl2 family members and p53/MDM2 pathway. nih.govmdpi.com |
| 3-amino-N-phenyl-1H-indazole-1-carboxamide (Compound 1c) | K562 (Chronic Myeloid Leukemia) | Cell cycle arrest at G0-G1 phase | Increased ratio of hypophosphorylated pRb to total pRb. nih.gov |
| Indazole derivative (Compound 2f) | 4T1 (Breast Cancer) | Induction of apoptosis, increased ROS levels | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. nih.gov |
| 3-amino-1H-indazole derivative (Compound W24) | HGC-27 (Gastric Cancer) | Induction of apoptosis and G2/M cell cycle arrest | Inhibition of PI3K/AKT/mTOR pathway; regulation of Cyclin B1, BAD, Bcl-xL. nih.gov |
Influence on Metabolic Flux Analysis (e.g., Glycolysis, Tricarboxylic Acid Cycle)
While direct metabolic flux analysis studies specifically for this compound are not extensively documented in the available literature, the known effects of indazole derivatives on major cell signaling pathways provide a strong basis for inferring their potential influence on cellular metabolism. Cancer cells exhibit altered metabolic profiles, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect), to support rapid proliferation. nih.gov
The PI3K/AKT/mTOR signaling pathway is a master regulator of cellular growth, proliferation, and metabolism, including glycolysis. nih.gov Research has demonstrated that certain 3-amino-1H-indazole derivatives are effective inhibitors of this pathway. nih.gov By inhibiting PI3K/AKT/mTOR, these compounds can likely downregulate key glycolytic enzymes and glucose transporters, thereby reducing the rate of glycolysis and lactate (B86563) production. This would represent a significant disruption of the metabolic adaptations that fuel cancer cell growth.
The tricarboxylic acid (TCA) cycle is another central metabolic hub that provides energy and biosynthetic precursors. wikipedia.org The inhibition of signaling pathways that drive proliferation would reduce the demand for ATP and anabolic precursors from the TCA cycle. Therefore, it is plausible that the antitumor effects of this compound derivatives are mediated, in part, by a reprogramming of cellular metabolic fluxes, shifting cancer cells away from their highly anabolic state. Further research employing techniques like 13C-metabolic flux analysis is needed to directly quantify the impact of these compounds on glycolysis and the TCA cycle.
Q & A
Q. What are the common synthetic routes for 1-(3-nitrophenyl)-1H-indazole, and how can their efficiency be optimized?
The synthesis of this compound derivatives often involves condensation reactions or Friedel-Crafts acylation. For example, nitro groups can be introduced via nitration of precursor aryl rings, followed by hydrazine-mediated cyclization to form the indazole core . Optimization includes solvent selection (e.g., DMF or ethanol under reflux) and catalysts like AlCl₃ for acylation steps. Yields can exceed 80% when using stoichiometric hydrazine hydrate and controlled temperature gradients .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound derivatives?
FT-IR confirms functional groups (e.g., nitro stretches at 1520–1350 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions on the indazole ring. For instance, indazole H7 protons resonate as doublets near δ 7.35 (J = 8 Hz), and aromatic protons show distinct splitting patterns based on substitution . Mass spectrometry (HRMS) validates molecular formulas, with deviations <2 ppm for accurate mass analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the pharmacological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that 3-substituted derivatives exhibit enhanced bioactivity due to improved electron-withdrawing effects from the nitro group. For example, 3-nitro-substituted indazoles show higher tubulin inhibition (IC₅₀ ~0.5 µM) compared to 1-substituted analogs, likely due to better binding to the colchicine site . Substituents like piperazine or oxadiazole further modulate solubility and target affinity .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies arise from assay conditions (e.g., bacterial strain variability) or concentration-dependent effects. For instance, oxadiazole-containing indazoles show antifungal activity (MIC 8 µg/mL) but require >50 µg/mL for anticancer effects. Standardized protocols (CLSI guidelines for antimicrobials; NCI-60 panels for cancer) and dose-response curves (Hill slopes >1.5) improve reproducibility .
Q. How does the nitro group in this compound impact its reactivity and bioactivity?
The nitro group enhances electrophilicity, facilitating interactions with cysteine residues in enzymes (e.g., tubulin). However, it also reduces solubility, necessitating prodrug strategies. Reduction to an amine (via H₂/Pd-C or NaBH₄) converts the compound into a metabolically active form, as seen in analogues targeting 5-HT₄ receptors .
Q. What methodologies are used to study the compound’s interaction with enzymes like PKA or AMPA receptors?
Radioligand binding assays (³H-labeled ligands) and electrophysiology (patch-clamp for ion channels) quantify affinity and modulation. For example, indazole derivatives inhibit AMPA receptors (IC₅₀ ~10 nM) by competing with glutamate at the ligand-binding domain . Molecular docking (AutoDock Vina) predicts binding poses using crystal structures (PDB: 3KG2 for AMPA) .
Q. What are the key challenges in pharmacokinetic profiling of this compound derivatives?
Low aqueous solubility (logP >3) and rapid hepatic metabolism limit bioavailability. Strategies include:
- Formulation : Nanocrystal dispersion (e.g., using poloxamers) improves AUC by 2-fold .
- Metabolic Stability : Cytochrome P450 inhibition assays (CYP3A4/2D6) identify vulnerable sites for deuterium exchange .
Methodological Resources
- Synthesis Optimization : Refer to Friedel-Crafts acylation protocols in and hydrazine cyclization in .
- SAR Analysis : Use docking studies (PDB structures) and QSAR models (Molinspiration descriptors) as in .
- Bioactivity Validation : Follow NIH/EPA guidelines for cytotoxicity (MTT assays) and antimicrobial testing (Kirby-Bauer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
